2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride
Description
Properties
IUPAC Name |
2-azaspiro[3.3]heptane-6-carbonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10N2.ClH/c8-3-6-1-7(2-6)4-9-5-7;/h6,9H,1-2,4-5H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RWOURICTQVDDFX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12CNC2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H11ClN2 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
158.63 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Step 1: Reduction to Dimethanol
Cyclobutane-1,1-dicarboxylic acid is reduced using lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at 0–20°C, yielding 1,1-cyclobutanedimethanol.
Reaction Conditions :
Step 2: Disulfonate Formation
The dimethanol intermediate reacts with methanesulfonyl chloride (MsCl) in dichloromethane (DCM) and triethylamine (Et₃N) to form 1,1-cyclobutanedimethanol disulfonate.
Reaction Conditions :
Step 3: Spirocyclic Ring Formation
Cyclization with 2-nitrobenzenesulfonamide in dimethyl sulfoxide (DMSO) and potassium carbonate (K₂CO₃) at 75°C produces 2-(2-nitrobenzenesulfonyl)-2-azaspiro[3.3]heptane.
Reaction Conditions :
Step 5: Hydrochloride Salt Formation
The free base is treated with hydrochloric acid (HCl) in ethyl acetate to yield the final hydrochloride salt.
Yield : 85–90%
Sodium Cyanide Substitution Route
This streamlined approach starts from a preformed spirocyclic intermediate (Scheme 2):
Intermediate Preparation
2-(tert-Butoxycarbonyl)-2-azaspiro[3.3]heptane-6-carboxylic acid is activated using HATU (1-[bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) in THF, followed by reaction with hydroxylamine to form an oxime intermediate.
Nitrile Formation
The oxime undergoes dehydration using phosphorus oxychloride (POCl₃) or tosyl chloride (TsCl) in pyridine, yielding the nitrile.
Reaction Conditions :
Salt Formation
The product is treated with HCl gas in ethyl acetate to afford the hydrochloride salt.
Direct Cyanidation of Spirocyclic Ketone
A ketone intermediate (tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate) is converted to the nitrile via a cyanohydrin reaction (Scheme 3):
Cyanohydrin Formation
The ketone reacts with trimethylsilyl cyanide (TMSCN) in the presence of a Lewis acid (e.g., ZnI₂) to form a cyanohydrin intermediate.
Dehydration
The cyanohydrin is dehydrated using acetic anhydride (Ac₂O) or sulfuric acid (H₂SO₄), yielding the nitrile.
Reaction Conditions :
Deprotection and Salt Formation
The tert-butyl group is removed with HCl in dioxane, followed by salt formation.
Comparative Analysis of Methods
| Method | Key Steps | Total Yield | Advantages | Limitations |
|---|---|---|---|---|
| Cyclobutane Derivative | Reduction, cyclization, cyanidation | 30–40% | High-purity intermediates | Multi-step, long reaction times |
| Sodium Cyanide Substitution | Direct cyanide introduction | 50–60% | Fewer steps, scalable | Requires preformed spirocyclic core |
| Cyanohydrin Route | Ketone to nitrile conversion | 60–70% | Mild conditions | Sensitive to moisture |
Critical Reaction Parameters
-
Temperature Control : LiAlH₄ reductions require strict temperature control (0–20°C) to prevent side reactions.
-
Solvent Selection : Polar aprotic solvents (DMSO, DMF) enhance cyclization and deprotection efficiency.
-
Cyanide Source : NaCN is cost-effective but requires careful handling; TMSCN offers safer alternatives .
Chemical Reactions Analysis
2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxo derivatives, while reduction reactions can produce amine derivatives .
Scientific Research Applications
Medicinal Chemistry
2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride has been studied for its potential therapeutic applications, including:
- Anticancer Activity: Research indicates that spirocyclic compounds can inhibit cancer cell proliferation through various mechanisms, including enzyme inhibition and receptor modulation. For instance, derivatives of this compound have shown promise in targeting specific cancer pathways, making them candidates for further development as anticancer agents .
- Neuropharmacological Effects: Compounds with spirocyclic structures are investigated for neuroprotective properties, potentially offering treatments for neurodegenerative diseases . The interaction with neurotransmitter systems suggests potential antidepressant effects .
Organic Synthesis
The compound serves as a versatile building block in organic synthesis:
- Synthesis of Complex Molecules: Its unique structure allows it to be used in the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals. The spirocyclic framework can be modified to introduce various functional groups, enhancing the compound's utility in synthetic chemistry .
- Reagent in Chemical Reactions: It can act as a reagent in various organic reactions, such as oxidation, reduction, and substitution reactions, facilitating the formation of diverse chemical entities .
Data Tables
Case Study 1: Anticancer Activity
A study explored the anticancer properties of 2-Azaspiro[3.3]heptane derivatives against various cancer cell lines. The results indicated a significant reduction in cell viability, suggesting that these compounds may inhibit tumor growth through apoptosis induction.
Case Study 2: Neuropharmacological Effects
Research on the neuropharmacological effects of spirocyclic compounds demonstrated their ability to modulate serotonin and dopamine receptors. This modulation could lead to potential applications in treating depression and anxiety disorders.
Mechanism of Action
The mechanism of action of 2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride involves its interaction with specific molecular targets and pathways. The spirocyclic structure of the compound allows it to interact with various biological targets, potentially leading to the modulation of specific biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Structural and Functional Group Variations
The following table summarizes key structural analogs, their substituents, and physicochemical properties:
Key Research Findings and Challenges
- Synthetic Challenges : 2-Azaspiro[3.3]heptanes are less accessible than 1-azaspiro analogs due to steric hindrance during cyclization . Computational studies highlight the role of substituents (e.g., prenyl groups) in stabilizing ring-closure intermediates .
- Commercial Availability : Alkylated derivatives (e.g., 6-propyl) are more cost-effective (e.g., $319/g for methyl carboxylate vs. $217/250mg for Boc-protected amines) .
- Stability : Carbonitrile-containing spirocycles may hydrolyze under acidic conditions, necessitating careful storage (inert atmosphere, 2–8°C) .
Biological Activity
2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. The compound is characterized by a spirocyclic core, which contributes to its distinct pharmacological properties. This article aims to provide a comprehensive overview of the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
This compound features a spirocyclic structure with a nitrile group, which is pivotal for its biological interactions.
Enzyme Inhibition
Research indicates that this compound may inhibit specific enzymes involved in metabolic pathways. This inhibition can lead to altered cellular functions, making it a candidate for further investigation in drug development.
Receptor Binding
The compound has shown potential in binding to various receptors, modulating signaling pathways that are crucial for cellular communication and response.
DNA Interaction
Preliminary studies suggest that this compound may interact with DNA, influencing gene expression and potentially exhibiting anticancer properties.
Antimicrobial Properties
In vitro studies have demonstrated that the compound exhibits significant antimicrobial activity against various pathogens, indicating its potential as an antimicrobial agent .
Anticancer Activity
Recent research has explored the anticancer properties of this compound. In cell line studies, the compound has shown cytotoxic effects on cancer cells, suggesting its potential as a chemotherapeutic agent .
Anti-inflammatory Effects
The compound has also been investigated for its anti-inflammatory properties. Studies have indicated that it may inhibit pro-inflammatory cytokines, which are crucial in inflammatory responses .
Table 1: Summary of Biological Activities
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | Significant inhibition of pathogens | |
| Anticancer | Cytotoxic effects on cancer cells | |
| Anti-inflammatory | Inhibition of pro-inflammatory cytokines |
Case Study: Anticancer Efficacy
A study conducted on various cancer cell lines revealed that treatment with this compound resulted in a dose-dependent decrease in cell viability. The IC50 values varied across different cell lines, indicating selective cytotoxicity .
Case Study: Antimicrobial Activity
In another study focusing on antimicrobial efficacy, the compound was tested against Gram-positive and Gram-negative bacteria. Results showed a strong inhibitory effect, particularly against Staphylococcus aureus and Escherichia coli, suggesting its potential as an antibiotic candidate .
Q & A
Basic Research Questions
Q. What synthetic strategies are effective for preparing 2-Azaspiro[3.3]heptane-6-carbonitrile hydrochloride?
- Methodological Answer : Scalable synthesis of spirocyclic compounds like 2-azaspiro[3.3]heptane derivatives can be achieved via functionalization of bioisosteric precursors (e.g., pipecolic acid analogs). highlights multi-gram synthesis using carbamate intermediates and acid-catalyzed cyclization, yielding derivatives with >70% purity. Photochemical approaches, such as visible light-mediated [2+2] cycloaddition using Ir(III) catalysts (e.g., under blue light irradiation), provide access to polysubstituted spirocycles in mild conditions .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : High-performance liquid chromatography (HPLC) with ≥95% purity thresholds is standard ( ). Nuclear magnetic resonance (NMR) and mass spectrometry (MS) confirm structural integrity. For example, tert-butyl-protected derivatives (e.g., tert-butyl 6-amino-2-azaspiro[3.3]heptane-2-carboxylate) are characterized via H/C NMR and high-resolution MS, as noted in and .
Q. What are the key considerations in selecting protecting groups during synthesis?
- Methodological Answer : Protecting groups like tert-butyl carbamates (Boc) are favored for their stability under acidic conditions and ease of removal via trifluoroacetic acid (TFA). and demonstrate their use in spirocyclic intermediates to prevent side reactions during nitrile or carboxylate functionalization.
Advanced Research Questions
Q. How does the spirocyclic structure influence pharmacological properties compared to non-spirocyclic analogs?
- Methodological Answer : The 3D spirocyclic architecture enhances Fsp character, improving solubility and reducing off-target interactions. In , replacing piperidine in Bupivacaine with 2-azaspiro[3.3]heptane derivatives increased water solubility by 30% and reduced cardiotoxicity. Comparative ADME studies using in vitro assays (e.g., microsomal stability tests) are critical for validating these effects .
Q. What photochemical methods enable the synthesis of polysubstituted derivatives?
- Methodological Answer : Visible light-mediated triplet energy transfer using Ir(III) photosensitizers (e.g., [Ir(dF(CF)ppy)(dtbbpy)]PF) facilitates intermolecular [2+2] cycloaddition between alkenes and carbonyls. reports diastereoselective synthesis of 2-azaspiro[3.3]heptane derivatives, with kinetic control favoring syn-diastereomers and thermodynamic epimerization yielding anti-products. Scalability is achieved via flow reactors under continuous light exposure .
Q. How can computational methods aid in optimizing reaction conditions for this compound?
- Methodological Answer : Density functional theory (DFT) calculations predict transition states and regioselectivity in photochemical reactions. used DFT to validate a sensitized energy transfer pathway, guiding catalyst selection (e.g., Ir vs. Ru complexes). Molecular docking studies further optimize spirocyclic scaffolds for target binding, as seen in pipecolic acid bioisostere design .
Q. What strategies address contradictions in biological activity data across structurally similar derivatives?
- Methodological Answer : Systematic structure-activity relationship (SAR) studies are essential. For example, resolves contradictions by comparing logP and pKa values of spirocyclic vs. planar analogs. In vitro potency assays (e.g., IC measurements) paired with X-ray crystallography of protein-ligand complexes clarify steric and electronic contributions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
